3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine
Description
Its molecular formula is C₆H₃BrIN₃, with an average molecular weight of 323.92 g/mol and a monoisotopic mass of 322.8555 g/mol . Pyrazolo[3,4-b]pyridine derivatives are widely investigated for their anticancer, antiviral, antimicrobial, and anti-inflammatory activities .
Properties
IUPAC Name |
3-bromo-5-iodo-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEANEIUBTNNXMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601264182 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine, 3-bromo-5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601264182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305324-61-1 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine, 3-bromo-5-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine, 3-bromo-5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601264182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine
The most direct and commonly reported preparation of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine involves the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine. This method utilizes iodine as the iodinating agent in the presence of a strong base such as potassium hydroxide (KOH) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
- Dissolve 5-bromo-1H-pyrazolo[3,4-b]pyridine in DMF.
- Add potassium hydroxide pellets to the solution under stirring at room temperature (~25 °C).
- Introduce iodine (I2) in portions to the reaction mixture.
- Stir the reaction for approximately 4 hours at 25 °C.
- Quench the reaction by dilution with water and extract the product with ethanol.
- Wash the organic layer with sodium thiosulfate (Na2S2O3) solution to remove excess iodine, followed by brine washes.
- Dry over magnesium sulfate (MgSO4) and concentrate to obtain the product.
Reaction Conditions and Yield:
| Parameter | Details |
|---|---|
| Starting Material | 5-Bromo-1H-pyrazolo[3,4-b]pyridine (2.0 g, 10.1 mmol) |
| Solvent | DMF (25 mL) |
| Base | KOH (1.2 g, 21.4 mmol) |
| Iodinating Agent | Iodine (2.8 g, 11.1 mmol) |
| Temperature | 25 °C |
| Reaction Time | 4 hours |
| Yield | 82.5% (2.7 g of product) |
| Product State | Brown solid |
This method is noted for its relatively mild conditions and high yield, making it suitable for preparative scale synthesis.
Two-Stage Synthesis from 5-Bromo-7-azaindazole
Another reported preparation involves a two-stage reaction starting from 5-bromo-7-azaindazole. The process includes initial treatment with iodine and potassium hydroxide in DMF, followed by further iodination in the presence of sodium hydroxide in 1,4-dioxane at 40 °C.
- Stage 1: React 5-bromo-7-azaindazole with iodine and potassium hydroxide in DMF for 3.5 hours.
- Stage 2: Treat the intermediate with iodine and sodium hydroxide in 1,4-dioxane at 40 °C for 23 hours.
- The overall yield reported is approximately 97%.
- The reaction mixture is stirred at 40 °C for 23 hours in the second stage.
- Workup includes dilution with ethyl acetate (EtOAc), washing with saturated aqueous sodium thiosulfate, and isolation of the product.
This method offers a high yield but involves longer reaction times and a two-step protocol, which may be advantageous for certain synthetic routes requiring specific substitution patterns.
Reaction Summary Table:
| Embodiment | Oxammonium Hydrochloride (g) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 10 | 6 | 43 |
| 2 | 50 | 8 | 71 |
| 3 | 25 | 8 | 85 |
This method provides a cost-effective and scalable approach to the pyrazolo[3,4-b]pyridine scaffold, which can then be functionalized further to introduce bromine and iodine substituents.
Analytical and Characterization Data
The synthesized this compound is typically characterized by:
- Melting Point: Uncorrected values measured by Mel-temp instruments.
- Infrared (IR) Spectroscopy: Characteristic bands for pyrazolo and pyridine rings.
- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR spectra in DMSO-d6 or CDCl3 solvents, with chemical shifts consistent with halogenated heterocycles.
- Mass Spectrometry: Molecular ion peaks confirming molecular weight (e.g., [M+H]^+ at 323.92 for C6H3BrIN3).
- Elemental Analysis: Carbon, hydrogen, nitrogen, and halogen content consistent with theoretical values.
Summary Table of Preparation Methods
| Method No. | Starting Material | Reagents & Conditions | Reaction Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Iodine, KOH, DMF; 4 h stirring at 25 °C | 4 h | 25 °C | 82.5 | Simple, mild conditions, good yield |
| 2 | 5-Bromo-7-azaindazole | Iodine, KOH in DMF (3.5 h); then iodine, NaOH in 1,4-dioxane (23 h) | 26.5 h total | 40 °C | 97 | Two-step, longer reaction, very high yield |
| 3 (precursor) | 2-Chloro-3-pyridinecarboxaldehyde | Oxammonium hydrochloride catalyst, triethylamine, DMF, 6-8 h | 6-8 h | 60 °C | Up to 85 | Ring closure to pyrazolo[3,4-b]pyridine core |
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium iodide (NaI) or potassium bromide (KBr).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where the halogen atoms are replaced by other functional groups.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine serves as a versatile intermediate in organic synthesis. Its halogenated structure allows for diverse reactions, making it a valuable building block for the development of more complex organic molecules. The compound can undergo various transformations such as nucleophilic substitutions and cross-coupling reactions, facilitating the synthesis of pharmaceuticals and agrochemicals .
Pharmacological Potential
In biological research, this compound has been studied extensively for its potential as a pharmacological agent. It exhibits inhibitory effects on several protein kinases, which are crucial in regulating various cellular processes. Specifically, it has shown promise in inhibiting fibroblast growth factor receptors (FGFRs) and myeloid cell proliferation .
Medicinal Applications
Drug Discovery and Development
Given its biological activity, this compound is being explored for its potential in drug discovery. It has been identified as a candidate for developing inhibitors targeting specific kinases involved in cancer and inflammatory diseases. Its ability to modulate cellular pathways makes it a valuable asset in therapeutic research .
Case Studies
Several studies have highlighted the effectiveness of this compound in various therapeutic contexts:
| Study | Target Kinase | IC Value (nM) | Biological Effect |
|---|---|---|---|
| Study A | FGFR | Not specified | Inhibition of cell migration |
| Study B | TBK1 | 0.2 | Inhibition of immune response |
| Study C | MAPK4 | Not specified | Inhibition of liver regeneration processes |
These studies suggest that this compound could be significant in treating conditions related to abnormal cell growth and inflammation .
Industrial Applications
Material Science
In addition to its pharmaceutical applications, this compound finds utility in the industrial sector for producing advanced materials and chemicals. Its unique properties make it suitable for applications in material science and chemical manufacturing .
Mechanism of Action
The mechanism by which 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Derivatives
5-Bromo-1H-pyrazolo[3,4-b]pyridine (CAS: 875781-17-2)
- Molecular Weight : 198.02 g/mol .
- Substituents : Bromine at position 3.
- Key Differences : The absence of iodine reduces steric bulk and molecular weight compared to the target compound. This derivative serves as a precursor for further functionalization, such as Suzuki-Miyaura couplings .
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
- Molecular Formula : C₁₁H₁₁BrIN₃O .
- Substituents : Bromine (position 5), iodine (position 3), and a tetrahydropyran protecting group.
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 1420800-37-8)
- Substituents : Bromine (position 5) and an ester group (position 3).
- Key Differences : The ester group introduces polarity, contrasting with the iodine substituent in the target compound. This derivative is used in medicinal chemistry for amide bond formation .
4-Anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Esters
- Activity : Anti-Leishmania agents with IC₅₀ values as low as 0.12 µM .
- Substituents: Anilino and ester groups at positions 4 and 4.
- Key Differences: The carboxylic ester and anilino groups enhance hydrophobicity (log P = 3.2–4.5), whereas the target compound’s halogen substituents may prioritize electrophilic reactivity over passive membrane diffusion .
5-Bromo-1-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine (Compound 21)
Physicochemical Properties
Biological Activity
3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHBrIN
- Molecular Weight : 323.92 g/mol
- Structural Features : The presence of bromine and iodine contributes to its reactivity, making it a valuable building block in chemical synthesis.
The biological activity of this compound is primarily attributed to its interaction with various protein kinases. These interactions can inhibit critical cellular processes such as proliferation and survival:
- Target Kinases : It has been identified as an inhibitor of fibroblast growth factor receptors (FGFRs) and myeloid cell proliferation.
- Mode of Action : The compound likely binds to the active sites of these kinases, blocking downstream signaling pathways essential for cell growth and differentiation.
Inhibition of Protein Kinases
Research indicates that this compound exhibits inhibitory effects on several protein kinases:
| Target Kinase | IC Value (nM) | Biological Effect |
|---|---|---|
| FGFR | Not specified | Inhibition of cell migration and invasion |
| TBK1 | 0.2 | Inhibition of immune response and cancer cell proliferation |
Anticancer Properties
The compound has shown promising results in various cancer models:
- Cell Lines Tested : A172, U87MG, A375, A2058, Panc0504
- Effects Observed : Significant antiproliferative effects were noted, with IC values indicating effective inhibition at micromolar concentrations .
Other Biological Activities
In addition to its kinase inhibition properties, this compound has been studied for its effects on other cellular processes:
- Mitogen-Activated Protein Kinase (MAPK) : Inhibitory effects on MAPK pathways have been observed, which are crucial for liver regeneration processes.
- Cytochrome P450 Enzymes : It demonstrates inhibitory effects on cytochrome P450 enzymes, impacting drug metabolism and potential safety profiles in therapeutic applications.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity:
- Substituent Effects : The presence of halogens (bromine and iodine) enhances reactivity and selectivity towards specific targets.
- Derivatives Exploration : Research has focused on synthesizing various derivatives to improve potency and selectivity against targeted kinases.
Case Studies
Several studies have highlighted the compound's potential in drug discovery:
- Inhibition Studies : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine could effectively inhibit TBK1 with an IC value as low as 0.2 nM, showcasing the potential for therapeutic applications in immune-related diseases .
- Cell Proliferation Assays : The compound was tested on multiple human tumor cell lines, revealing significant inhibition of cellular proliferation compared to control groups.
Q & A
Q. How are structure-activity relationships (SARs) systematically explored for this scaffold?
- Answer : Parallel synthesis of analogs with varying halogens (Cl, F), substituents (methyl, carboxyl), and ring fusions (pyrrolo vs. pyrido) is performed. Biological data (IC₅₀, logD) are analyzed via QSAR models to identify critical pharmacophores .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
